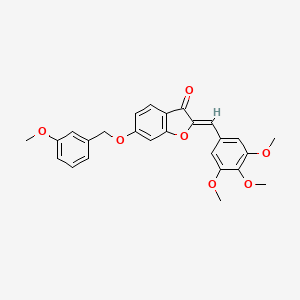

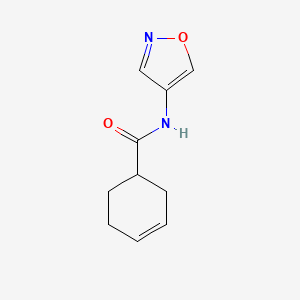

(Z)-6-((3-甲氧基苯甲基)氧基)-2-(3,4,5-三甲氧基苯甲基亚甲基)苯并呋喃-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves palladium-catalyzed reactions, dearomative arylation, and oxidation reactions. These methods provide efficient ways to prepare a wide range of compounds, including those with complex structures like the one . For example, a method using (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes and iodobenzenes via a palladium-catalyzed dearomative arylation/oxidation reaction has been successfully developed, offering a reliable approach for synthesizing related compounds (Zhu et al., 2023).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives often features significant intra-molecular interactions, such as hydrogen bonds, that influence their stability and reactivity. For instance, studies on similar molecules have shown that they exist in specific configurations (e.g., Z-form) and demonstrate intra-molecular hydrogen bonding, impacting their chemical behavior and physical properties (Wang et al., 2005).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including carbonylative synthesis using formic acid as the CO source and stereoselective synthesis for creating specific configurations. These reactions are crucial for modifying the chemical structure to achieve desired properties and activities. The carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols, for instance, highlights the versatility of benzofuran derivatives in chemical synthesis (Li et al., 2017).

科学研究应用

化学合成和修饰

- Kurosawa and Morita (1981) 探索了各种2-苄基亚甲基-3(2H)-苯并呋喃酮的还原,这类化合物包括所讨论的分子。他们发现,在醚中使用氢化铝锂-氯化铝可以得到相应的2-苄基苯并呋喃 (Kurosawa & Morita, 1981)。

生物活性

- Xia et al. (2011) 鉴定了与苯并呋喃-3(2H)-酮结构相关的化合物,表现出中等抗肿瘤和抗微生物活性。这表明(Z)-6-((3-甲氧基苄)氧基)-2-(3,4,5-三甲氧基苄亚甲基)苯并呋喃-3(2H)-酮可能具有潜在的生物活性 (Xia et al., 2011)。

潜在医学应用

- Gao et al. (2013) 合成了一种结构类似于(Z)-6-((3-甲氧基苄)氧基)-2-(3,4,5-三甲氧基苄亚甲基)苯并呋喃-3(2H)-酮的化合物,用于潜在的PET探针应用,表明所讨论的分子可能具有类似的应用 (Gao et al., 2013)。

抗氧化性质

- Ezzatzadeh and Hossaini (2018) 对苯并呋喃衍生物进行了研究,展示了抗氧化活性。这项研究指出了指定化合物可能具有的抗氧化性质 (Ezzatzadeh & Hossaini, 2018)。

化学反应和衍生物

- Bennett et al. (1996) 讨论了涉及2′-羟基查尔酮的Algar-Flynn-Oyamada (AFO)反应,导致苯并呋喃-3(2H)-酮衍生物的合成,这对于从所讨论的分子中衍生新化合物可能是相关的 (Bennett et al., 1996)。

光谱表征

- Veeraiah et al. (2012) 对一种结构类似于(Z)-6-((3-甲氧基苄)氧基)-2-(3,4,5-三甲氧基苄亚甲基)苯并呋喃-3(2H)-酮的化合物进行了振动和电子吸收研究,为所讨论的分子的潜在光谱表征提供了见解 (Veeraiah et al., 2012)。

属性

IUPAC Name |

(2Z)-6-[(3-methoxyphenyl)methoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c1-28-18-7-5-6-16(10-18)15-32-19-8-9-20-21(14-19)33-22(25(20)27)11-17-12-23(29-2)26(31-4)24(13-17)30-3/h5-14H,15H2,1-4H3/b22-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHQERLWBZBUHE-JJFYIABZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-((3-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)